

An In-depth Technical Guide on the Chemical Properties of 14-Methylhexadecanoyl-CoA

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 14-MethylHexadecanoyl-CoA

Cat. No.: B15545691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Methylhexadecanoyl-CoA is the coenzyme A thioester of 14-methylhexadecanoic acid, an anteiso-branched-chain fatty acid. As a key metabolic intermediate, it plays a role in various cellular processes, including lipid metabolism and membrane structure. This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and biological significance of **14-Methylhexadecanoyl-CoA**, tailored for a scientific audience.

Chemical Properties

While specific experimental data for **14-Methylhexadecanoyl-CoA** on properties like melting and boiling points are not readily available in the literature, the fundamental chemical identifiers and properties of both the CoA-ester and its corresponding free fatty acid have been compiled below.

Table 1: Chemical Properties of 14-Methylhexadecanoyl-CoA

Property	Value	Source
Molecular Formula	C38H68N7O17P3S	[1]
Molecular Weight	1020 g/mol	[1]
IUPAC Name	S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propionylamino]ethyl] 14-methylhexadecanethioate	[1]

Table 2: Chemical and Physical Properties of 14-Methylhexadecanoic Acid

Property	Value	Source
Synonyms	Anteisoheptadecanoic acid, 14-Methylpalmitic acid	[2]
Molecular Formula	C17H34O2	[2]
Molecular Weight	270.45 g/mol	[2]
Melting Point	39.5 - 40 °C	[2]
Physical Description	Solid	[2]
Biological Role	Plant and mammalian metabolite	[2]

Biological Significance and Signaling Pathways

14-Methylhexadecanoyl-CoA is derived from the metabolism of the branched-chain amino acid isoleucine.[\[3\]](#) Branched-chain fatty acids are crucial components of the cell membrane in

certain bacteria, contributing to membrane fluidity, particularly at low temperatures.^[4] In mammals, these fatty acids are also present and are metabolized through pathways analogous to those for straight-chain fatty acids.

Long-chain acyl-CoAs, including branched-chain variants, are not only metabolic intermediates but also key signaling molecules that can allosterically regulate the activity of various enzymes involved in lipid and glucose metabolism.^{[5][6]} While specific signaling pathways directly governed by **14-Methylhexadecanoyl-CoA** are not extensively documented, its role can be inferred from the broader functions of long-chain acyl-CoAs.

Biosynthesis of 14-Methylhexadecanoyl-CoA

The synthesis of anteiso-branched-chain fatty acids like 14-methylhexadecanoic acid initiates from the branched-chain amino acid isoleucine. Isoleucine is catabolized to form 2-methylbutyryl-CoA, which serves as a primer for the fatty acid synthase system.^[3]

[Click to download full resolution via product page](#)

Biosynthesis of **14-Methylhexadecanoyl-CoA** from Isoleucine.

Experimental Protocols

Synthesis of 14-Methylhexadecanoyl-CoA

A general chemo-enzymatic method can be employed for the synthesis of **14-Methylhexadecanoyl-CoA**.^[7] This approach involves the activation of the free fatty acid to a more reactive intermediate, followed by reaction with coenzyme A.

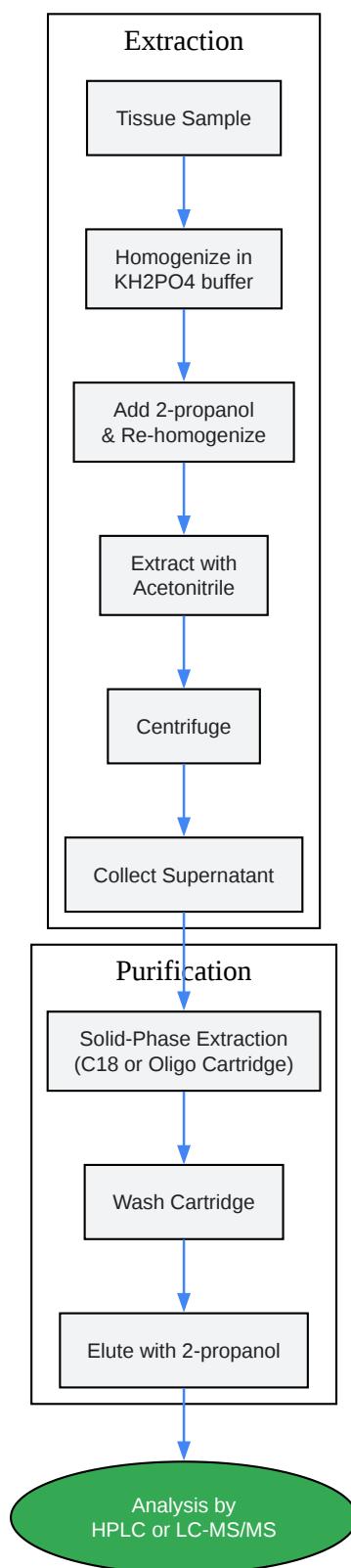
Materials:

- 14-Methylhexadecanoic acid
- Ethylchloroformate
- Triethylamine (TEA)
- Coenzyme A (CoA) lithium salt
- Anhydrous Tetrahydrofuran (THF)
- Sodium bicarbonate (NaHCO₃) solution (0.5 M)

Procedure:

- Dissolve 14-methylhexadecanoic acid in anhydrous THF.
- Cool the solution to 0°C in an ice bath.
- Add triethylamine, followed by the dropwise addition of ethylchloroformate.
- Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride.
- In a separate vial, dissolve coenzyme A lithium salt in cold 0.5 M NaHCO₃ solution.
- Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring.
- Allow the reaction to proceed at room temperature for 2-4 hours.
- The resulting **14-Methylhexadecanoyl-CoA** can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Extraction and Purification of **14-Methylhexadecanoyl-CoA** from Biological Samples


A robust method for the extraction and purification of long-chain acyl-CoAs from tissues has been described, which can be adapted for **14-Methylhexadecanoyl-CoA**.^[8]

Materials:

- Tissue sample
- 100 mM KH₂PO₄ buffer (pH 4.9)
- 2-propanol
- Acetonitrile (ACN)
- Oligonucleotide purification cartridges or C18 solid-phase extraction (SPE) cartridges

Procedure:

- Homogenize the frozen tissue sample in ice-cold KH₂PO₄ buffer.
- Add 2-propanol and re-homogenize.
- Extract the acyl-CoAs from the homogenate using acetonitrile.
- Centrifuge to pellet the precipitate and collect the supernatant.
- Apply the supernatant to a pre-conditioned oligonucleotide purification or C18 SPE cartridge.
- Wash the cartridge with an appropriate buffer to remove unbound contaminants.
- Elute the acyl-CoAs with a solution of 2-propanol.
- The eluate can be concentrated and analyzed by HPLC or LC-MS/MS.

[Click to download full resolution via product page](#)

Workflow for Extraction and Purification of Acyl-CoAs.

Quantitative Analysis of 14-Methylhexadecanoyl-CoA

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

- A reverse-phase C18 HPLC column
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Procedure:

- Reconstitute the purified acyl-CoA extract in a suitable solvent (e.g., 50% acetonitrile in water).
- Inject the sample onto the C18 column.
- Elute the acyl-CoAs using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and acetonitrile with the same additive.
- Monitor the elution of **14-Methylhexadecanoyl-CoA** using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for **14-Methylhexadecanoyl-CoA** would need to be determined empirically or from literature if available.
- Quantify the amount of **14-Methylhexadecanoyl-CoA** by comparing its peak area to that of a known concentration of an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA).

Conclusion

14-Methylhexadecanoyl-CoA is a significant, yet understudied, branched-chain acyl-CoA. This guide provides a foundational understanding of its chemical properties and outlines robust methodologies for its synthesis, purification, and analysis. Further research into the specific signaling roles of this molecule will be crucial for a more complete understanding of the regulatory functions of branched-chain fatty acids in cellular physiology and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 14-MethylHexadecanoyl-CoA - 凯库乐 [coa.ikekule.com]
- 2. Anteisoheptadecanoic acid | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids and Membrane Function in *Listeria Monocytogenes* | National Agricultural Library [nal.usda.gov]
- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Chemical Properties of 14-Methylhexadecanoyl-CoA]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15545691#14-methylhexadecanoyl-coa-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com